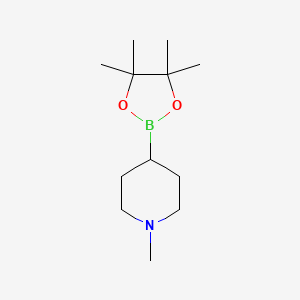

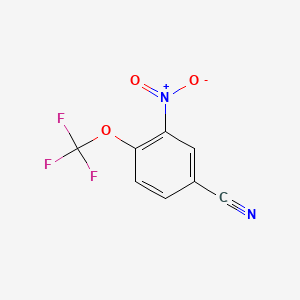

![molecular formula C22H23Br2N3S2 B597662 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-39-9](/img/structure/B597662.png)

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

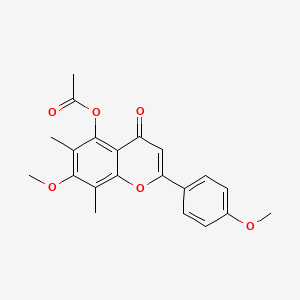

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound with an intriguing structure. It belongs to the class of donor–acceptor (D–A) molecules, which are often employed in organic photovoltaics (OPVs) and other optoelectronic devices. This compound combines electron-donating and electron-accepting moieties, making it suitable for various applications .

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine occurs. Subsequently, Suzuki cross-coupling with carbazoleboronic acid leads to the formation of 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine . The structure of the newly synthesized compound is confirmed using techniques such as high-resolution mass spectrometry, 1H NMR, 13C NMR, IR, and UV spectroscopy .

Molecular Structure Analysis

The molecular structure of 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole consists of fused aromatic rings, including thiophene and triazole moieties. The presence of bromine atoms enhances its electron-accepting properties, while the octyl group provides solubility and stability. The D-π-A-π-D configuration, with benzo[c][1,2,5]thiadiazole as the electron-deficient building block, contributes to its unique properties .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Suzuki cross-coupling reactions. Its functional groups allow for modification and derivatization, making it versatile for further synthetic pathways .

Wissenschaftliche Forschungsanwendungen

Photosensitizers in Polymerization : This compound is shown to be an efficient photosensitizer for diaryliodonium salt initiators in cationic photopolymerization, useful in polymer science. It can initiate polymerizations at room temperature using long-wavelength UV and visible light, making it a valuable component in photopolymerizations (Bulut et al., 2011).

Donor-Acceptor Copolymers in Organic Electronics : The compound has been employed in synthesizing fluorene-based donor-acceptor copolymers. These copolymers exhibit tunable emission and electrical properties, making them potential candidates for organic optoelectronics (Torres-Moya et al., 2020).

Organic Photovoltaic Applications : Benzotriazole-based polymer donors containing this compound have been developed for use in organic photovoltaics. The polymers exhibit good planarity and are used as electron donors in solar cell applications, showing promising efficiency and device performance (Lee et al., 2020).

Elastase Inhibitory Activity : A related compound, 1,2,3-Triazole Derivative of 4,4'-Dihydroxybenzophenone, has been synthesized and evaluated for its elastase inhibitory activity. This indicates potential biomedical applications for triazole derivatives in enzyme inhibition (Dias et al., 2018).

Electrochromic Materials : The compound has been used in synthesizing novel polymers with promising results as electrochromic materials. These materials are significant for their application in devices like electrochromic windows and displays (Rende et al., 2014).

Photovoltaic Device Improvement : The compound has been incorporated in the synthesis of donor polymers, improving the photovoltaic performance of solar cells. This strategy has led to enhancements in power conversion efficiency, demonstrating its utility in renewable energy technologies (Li et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXJKVVGOPZOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857043 |

Source

|

| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole | |

CAS RN |

1254062-39-9 |

Source

|

| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

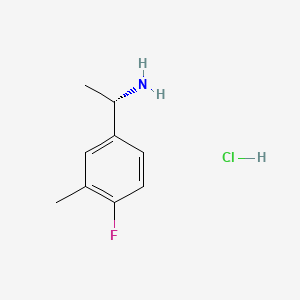

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)

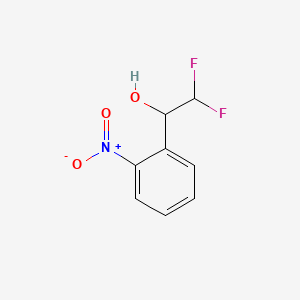

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)

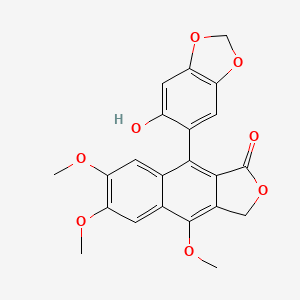

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)